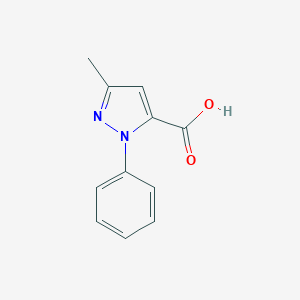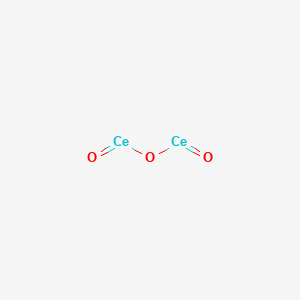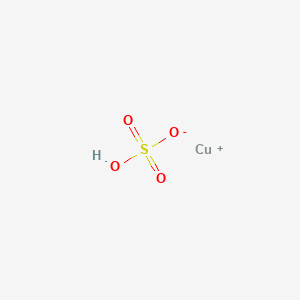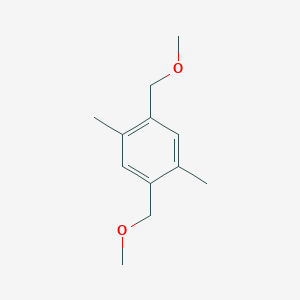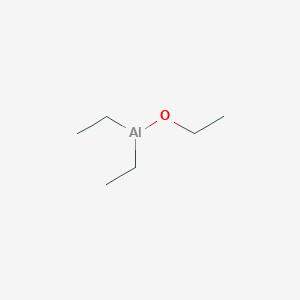![molecular formula C16H18FN3 B075467 N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline CAS No. 1581-17-5](/img/structure/B75467.png)
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline, also known as Fluorodopa, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid tyrosine and is commonly used as a tracer in positron emission tomography (PET) imaging studies. Fluorodopa is a valuable tool for studying various biological processes in the brain, including neurotransmitter synthesis, metabolism, and transport.
作用機序
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline is transported into dopaminergic neurons via the same transporters that transport tyrosine, the precursor of dopamine. Once inside the neuron, it is converted into fluorodopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). N,N-diethyl-4-[(4-fluorophenyl)diazenyl]anilinemine is then converted into fluorodopamine metabolites, which are then released into the synaptic cleft. The amount of fluorodopa that is taken up by the dopaminergic neurons and converted into fluorodopamine is directly proportional to the amount of dopamine synthesis and metabolism in the brain.
生化学的および生理学的効果
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline has no known direct biochemical or physiological effects on the body. It is a safe and non-toxic compound that is rapidly metabolized and excreted from the body.
実験室実験の利点と制限
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline is a valuable tool for studying dopamine synthesis, metabolism, and transport in the brain. It has several advantages over other tracers, including its high selectivity for dopaminergic neurons, its rapid uptake and metabolism, and its low toxicity. However, it also has some limitations, including its relatively short half-life, which limits the duration of PET imaging studies, and its inability to distinguish between dopamine synthesis and metabolism.
将来の方向性
There are several potential future directions for the use of fluorodopa in scientific research. One area of interest is in the study of Parkinson's disease, a neurological disorder characterized by the degeneration of dopaminergic neurons in the brain. N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline PET imaging has been shown to be a valuable tool for the early diagnosis and monitoring of Parkinson's disease. Another area of interest is in the study of addiction, where fluorodopa PET imaging has been used to study the role of dopamine in reward processing and craving. Additionally, there is potential for the development of new fluorodopa derivatives that may have improved selectivity and sensitivity for dopamine synthesis and metabolism.
合成法
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline can be synthesized by reacting N,N-diethylaniline with 4-nitrophenyldiazonium tetrafluoroborate, followed by reduction with sodium dithionite. The resulting product is then treated with hydrochloric acid to yield N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline.
科学的研究の応用
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline has been extensively used in scientific research for studying various neurological and psychiatric disorders. It is commonly used as a tracer in PET imaging studies to measure dopamine synthesis, metabolism, and transport in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward.
特性
CAS番号 |
1581-17-5 |
|---|---|
製品名 |
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline |
分子式 |
C16H18FN3 |
分子量 |
271.33 g/mol |
IUPAC名 |
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18FN3/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4H2,1-2H3 |
InChIキー |
CJJHQGMPOHDAEG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
ピクトグラム |
Irritant |
同義語 |
N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



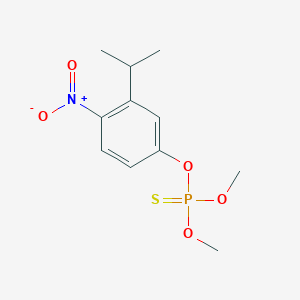
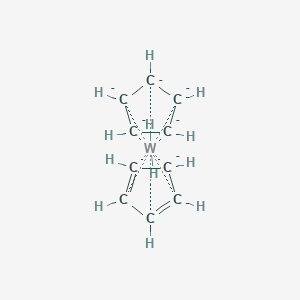
![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)



![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)

